1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea
Description
The compound 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea is a urea derivative featuring dual thiophen-2-yl substituents and a furan-2-yl group. The compound’s molecular formula is inferred as C15H14N2O2S2 (molecular weight: 318.4 g/mol), though slight variations may exist depending on substitution patterns .
Key structural features include:
- Thiophen-2-yl groups: Contribute electron-rich aromatic systems, enhancing π-π stacking and hydrophobic interactions.
- Furan-2-yl group: Introduces oxygen-based polarity, influencing solubility and electronic properties.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-15(17-14-6-3-9-21-14)16-10-11(12-4-1-7-19-12)13-5-2-8-20-13/h1-9,11H,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJZNLDLTXDEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea typically involves the condensation of appropriate furan and thiophene derivatives. One common method is the reaction of 2-(furan-2-yl)ethanamine with 2-(thiophen-2-yl)isocyanate under mild conditions to form the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The presence of furan and thiophene rings can enhance the interaction with cellular targets, potentially leading to the inhibition of tumor growth. For example, derivatives of thiophene have shown efficacy against various cancer cell lines by inducing apoptosis.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
3. Enzyme Inhibition
The urea moiety in the compound can serve as a scaffold for designing enzyme inhibitors. Studies have shown that modifications to urea-based compounds can yield effective inhibitors for enzymes involved in cancer metabolism and other diseases.
Material Science Applications
In addition to biological applications, this compound also has potential uses in material science:
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic semiconductors and photovoltaic devices. Their ability to conduct electricity can be harnessed in developing efficient solar cells and organic light-emitting diodes (OLEDs) .
2. Sensors
The chemical structure allows for interactions with various analytes, making it a candidate for sensor technology. The incorporation of this compound into sensor designs could lead to enhanced sensitivity and selectivity for detecting environmental pollutants or biological markers.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a thiophene-based urea derivative exhibited significant cytotoxicity against breast cancer cells, supporting further investigation into similar structures.
- Antimicrobial Research : Research reported in Antibiotics journal highlighted a series of thiophene derivatives that showed potent activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .
- Electronic Applications : A recent paper in Advanced Functional Materials discussed the use of thiophene derivatives in organic field-effect transistors (OFETs), showcasing their potential in electronic applications due to their favorable charge transport properties.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and thiophene rings may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Differences
- Backbone Variations: The target compound’s urea backbone differentiates it from pyrimidin- or pyridine-containing analogs (e.g., 5h, 5j), which may exhibit enhanced rigidity and altered binding kinetics .
- Substituent Effects: Dual thiophen-2-yl groups in the target compound enhance hydrophobic interactions compared to mono-thiophene analogs (e.g., 5h). This feature is shared with 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (), which shows a similar trend .
Biological Activity
1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities. This compound incorporates both furan and thiophene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea is C16H16N2O3S2, with a structure that suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms in its urea and thiophene groups.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea have shown selective cytotoxicity against various cancer cell lines. A related study demonstrated that a thiourea derivative had GI50 values ranging from 1.7 μM to 28.7 μM against different cancer types, suggesting that structural modifications can enhance anticancer efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, urea derivatives are known to inhibit mushroom tyrosinase, an enzyme involved in melanin production. In related compounds, IC50 values for tyrosinase inhibition have been reported as low as 0.0433 µM, indicating strong inhibitory potential . This suggests that 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea may also possess similar enzyme inhibitory activities.
3. Antimicrobial Properties
Compounds containing thiophene and furan rings have been studied for their antimicrobial activities. The presence of these functional groups often enhances the interaction with microbial targets, leading to improved efficacy against bacteria and fungi .
The mechanisms through which 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea exerts its biological effects may involve:
- Interaction with Biological Targets : The urea group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Inhibition of Enzymatic Activity : By mimicking substrate structures or binding to active sites, this compound may inhibit critical enzymes involved in disease processes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea:
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic cores (e.g., furan or thiophene) via cyclization or coupling reactions. Key steps include:
- Cyclization: Gold(I)-catalyzed cyclization of alkynyl thioanisoles to form thiophene or furan rings (e.g., ).
- Urea Linkage Formation: Reaction of amine intermediates with isocyanate derivatives under anhydrous conditions, using solvents like dichloromethane or dimethylformamide (DMF) ().
- Critical Parameters: Temperature control (0–80°C), solvent polarity (to stabilize intermediates), and catalysts (e.g., triethylamine for deprotonation) are essential for yield optimization ().
Key Reference: Multi-step protocols with yields >70% are achievable when using high-purity starting materials and inert atmospheres .
Basic: How to characterize the molecular structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Identify protons on furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) rings, and urea NH signals (δ 8.5–9.5 ppm). Confirm stereochemistry via coupling constants ().
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ for C19H17N3O2S2: calculated 412.08, observed 412.07) .
- HPLC: Monitor purity (>95%) with a C18 column, acetonitrile/water gradient, and UV detection at 254 nm ().
Advanced: How can researchers investigate the biological targets and mechanisms of action for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and active-site residues ().
- Biological Assays:
- Enzyme Inhibition: Test against COX-2 or HDACs using fluorometric assays ().
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Data Interpretation: Cross-validate computational predictions with dose-response curves and Western blotting for pathway analysis.
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound effects ().
- Structural Analogs: Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophores ().
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity Data) to assess variability in IC50 values and identify confounding factors (e.g., solvent DMSO vs. PBS) .
Advanced: What computational strategies predict the compound’s interactions with biological membranes or transporters?
Methodological Answer:
- Molecular Dynamics (MD): Simulate lipid bilayer penetration using GROMACS, focusing on urea group hydrophilicity and aromatic ring lipophilicity ().
- QSAR Modeling: Train models on logP and polar surface area (PSA) to predict blood-brain barrier permeability ().
Case Study: MD simulations revealed that thiophene rings enhance membrane partitioning by 30% compared to furan analogs .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Replace thiophene with benzothiophene () or introduce electron-withdrawing groups (e.g., -CF3) to enhance stability ().
- Synthetic Routes: Use parallel synthesis to generate a library of derivatives via Ugi or Suzuki-Miyaura reactions ().
Key Metrics: Prioritize derivatives with ClogP <5 and topological polar surface area (TPSA) 80–110 Ų for optimal bioavailability .
Advanced: What strategies mitigate stability issues during in vitro or in vivo studies?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10) to identify labile bonds (e.g., urea hydrolysis at pH <3) ().
- Light Sensitivity: Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax 270–300 nm) ( ).
- Cryopreservation: Use trehalose or DMSO as cryoprotectants for long-term storage at -80°C ().
Advanced: How to validate the compound’s purity and detect trace impurities?
Methodological Answer:
- LC-MS/MS: Identify impurities (e.g., unreacted isocyanate intermediates) with a Q-TOF detector and fragmentation patterns ().
- Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values ().
- Thermogravimetric Analysis (TGA): Detect solvent residues (e.g., DMF) with weight loss profiles below 150°C .
Advanced: What in silico models assess pharmacokinetics (e.g., absorption, metabolism)?
Methodological Answer:
- PBPK Modeling: Use GastroPlus to simulate oral absorption, incorporating solubility (measured via shake-flask method) and permeability (Caco-2 assays) ().
- CYP450 Metabolism: Predict metabolic sites with StarDrop’s WhichP450 module, focusing on thiophene S-oxidation ().
Validation: Compare predicted vs. observed AUC values in rodent PK studies .
Advanced: How to address solubility challenges for in vivo administration?
Methodological Answer:
- Co-Solvents: Use PEG-400/water (70:30) or hydroxypropyl-β-cyclodextrin (HPBCD) to enhance aqueous solubility (>1 mg/mL) ().
- Nanoformulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, with encapsulation efficiency >80% ().
In Vivo Testing: Monitor plasma concentration via LC-MS after intravenous or oral dosing in Sprague-Dawley rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
